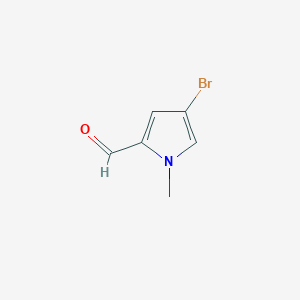

4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde

Übersicht

Beschreibung

4-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde is a brominated heterocyclic aromatic organic compound It is characterized by the presence of a pyrrole ring, a bromine atom, a methyl group, and a formyl group

Synthetic Routes and Reaction Conditions:

Bromination of 1-methyl-1H-pyrrole-2-carbaldehyde: This method involves the selective bromination of 1-methyl-1H-pyrrole-2-carbaldehyde using bromine in the presence of a suitable catalyst.

Methylation of 4-bromo-1H-pyrrole-2-carbaldehyde: This involves the methylation of 4-bromo-1H-pyrrole-2-carbaldehyde using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination and methylation reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Substitution reactions can occur at the bromine or formyl positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Reagents such as sodium cyanide, ammonia, and various alkyl halides are used in substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Amines and amides.

Substitution Products: Alkylated and cyanated derivatives.

Wirkmechanismus

Target of Action

Pyrrole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

It’s known that pyrrole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Pyrrole derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Pyrrole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and other activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde . For instance, it should be stored away from fire sources and oxidizing agents, and kept in a dry, ventilated place . Unauthorized discharge into the environment should be avoided, and it should be handled and disposed of according to local regulations .

Wissenschaftliche Forschungsanwendungen

4-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is used in the development of pharmaceuticals and as a precursor for drug synthesis.

Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

4-bromo-1H-pyrrole-2-carbaldehyde: Lacks the methyl group.

1-methyl-1H-pyrrole-2-carbaldehyde: Lacks the bromine atom.

4-bromo-2-methyl-1H-pyrrole-2-carbaldehyde: Different position of the methyl group.

This compound's versatility and unique properties make it a valuable tool in various scientific and industrial fields. Its applications in research and industry continue to expand, highlighting its importance in modern chemistry.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

4-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde is a brominated pyrrole derivative that has garnered interest due to its diverse biological activities. This compound features a unique structure that includes a pyrrole ring, a bromine atom, a methyl group, and an aldehyde functional group. The molecular formula is , and its potential applications span across medicinal chemistry, organic synthesis, and material science.

The compound's structure is significant for its biological activity, as the presence of the bromine atom and the aldehyde group can influence its interaction with biological targets. The compound is characterized by its ability to modulate enzyme activities and interact with various biological molecules.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties against Gram-positive and Gram-negative bacteria. For example, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.

- Antifungal Activity : The compound also shows antifungal properties, particularly against strains such as Candida albicans.

- Enzyme Modulation : It has been observed to bind to specific sites on enzymes, leading to either inhibition or activation of their functions. This characteristic suggests potential applications in drug design.

Antimicrobial Studies

A detailed study evaluated the antimicrobial activity of various pyrrole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined for different bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.004 |

This data indicates that this compound is particularly effective against S. aureus, with complete bacterial death observed within 8 hours of exposure .

Enzyme Interaction Studies

Research has highlighted the compound's ability to interact with various enzymes through hydrogen bonding and hydrophobic interactions. This interaction can lead to significant changes in enzyme activity, making it a candidate for further investigation in pharmaceutical applications .

The mechanism of action for this compound involves:

- Target Interaction : The compound binds to specific enzyme sites.

- Biochemical Pathways : It influences various biochemical pathways due to its structural properties.

- Environmental Impact : Factors such as pH and temperature can affect its stability and efficacy in biological systems.

Applications in Research

The compound's versatility makes it valuable in several research areas:

- Medicinal Chemistry : It serves as a precursor for developing new pharmaceuticals targeting bacterial infections.

- Organic Synthesis : Utilized in synthesizing complex organic molecules due to its reactive functional groups.

Eigenschaften

IUPAC Name |

4-bromo-1-methylpyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-8-3-5(7)2-6(8)4-9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEDIVXHCKQZMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33694-79-0 | |

| Record name | 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.